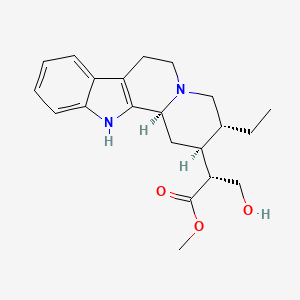

(16R)-Dihydrositsirikine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2R)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h4-7,13,16-17,19,22,24H,3,8-12H2,1-2H3/t13-,16-,17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOKSUGCIDKRQZ-UHEFJODHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=C(C2CC1C(CO)C(=O)OC)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CCC3=C([C@@H]2C[C@@H]1[C@H](CO)C(=O)OC)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Activity of (16R)-Dihydrositsirikine: A Review of Available Data

Researchers, scientists, and drug development professionals often seek to understand the therapeutic potential of novel natural compounds. (16R)-Dihydrositsirikine, a lesser-known alkaloid, presents a case where specific biological data is notably scarce in publicly accessible scientific literature. This technical guide aims to provide a comprehensive overview of the current, albeit limited, knowledge surrounding this compound and its broader chemical family.

The general pharmacological activities of alkaloids from Catharanthus roseus are diverse and well-documented, encompassing anticancer, antidiabetic, and antimicrobial properties. The renowned anticancer effects of vinca alkaloids like vincristine and vinblastine are attributed to their ability to disrupt microtubule dynamics, which are crucial for cell division. This mechanism of action leads to the arrest of cancer cells in the metaphase of mitosis and subsequent apoptosis. Given the shared biosynthetic origin, it is plausible that this compound could exhibit similar, though not identical, cytotoxic or other biological activities.

Contextual Insights from Related Alkaloids

The study of sitsirikine and its isomers, the parent compounds to this compound, could provide a more direct, albeit still inferred, understanding of its potential biological profile. Research into the broader class of indole alkaloids from Catharanthus roseus continues to uncover novel compounds with therapeutic potential. These investigations often involve detailed phytochemical analysis and a battery of in vitro and in vivo assays to determine biological effects.

Future Research Directions

To elucidate the specific biological activity of this compound, a systematic investigation is required. The logical workflow for such a study is outlined below.

Conclusion

(16R)-Dihydrositsirikine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(16R)-Dihydrositsirikine is a naturally occurring indole alkaloid belonging to the corynanthe subgroup. First identified in cell suspension cultures of Catharanthus roseus (L.) G. Don, this stereospecific compound has garnered interest within the scientific community for its potential, yet largely unexplored, biological activities. This technical guide provides a detailed overview of the discovery, history, and physicochemical properties of this compound. It also presents generalized experimental protocols for the isolation of related alkaloids from its natural source and fundamental synthetic strategies for indole alkaloids, owing to the absence of specific published protocols for this particular molecule. While quantitative biological data for this compound is not currently available in the public domain, this guide establishes a foundational understanding for researchers aiming to investigate its therapeutic potential.

Discovery and History

This compound was first reported in 1984 by Kohl et al. in the journal Planta Medica.[1][2] The compound was isolated from cell suspension cultures of the Madagascar periwinkle, Catharanthus roseus, a plant renowned for its rich diversity of terpenoid indole alkaloids, including the potent anticancer agents vinblastine and vincristine. The structure of this compound, along with its stereoisomers (16R)-19,20-E-isositsirikine and (16R)-19,20-Z-isositsirikine, was elucidated using spectroscopic data.[1][2]

The biosynthesis of the related compound, (16R)-isositsirikine, was investigated by Scott and colleagues in 1979, who demonstrated its enzymatic conversion from geissoschizine in a cell-free extract of C. roseus callus. This work provided crucial insights into the biosynthetic pathways of sitsirikine-type alkaloids.

Physicochemical Properties

This compound is a stereospecific derivative of the sarpagine family of alkaloids.[3] Its well-defined (16R) configuration makes it a valuable subject for structure-activity relationship (SAR) studies.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₈N₂O₃ | [3][4][] |

| Molecular Weight | 356.47 g/mol | [3][4][] |

| CAS Number | 6519-26-2 | [] |

| IUPAC Name | methyl (2R)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate | [] |

| Synonyms | 18,19-Dihydro-16(R)-sitsirikine, Dihydrositsirikine | [4] |

| Appearance | Powder | [] |

| Predicted Boiling Point | 547.5 ± 45.0 °C | |

| Predicted Melting Point | 215 °C | |

| Predicted pKa | 14.30 ± 0.10 | |

| Predicted Density | 1.24 ± 0.1 g/cm³ |

Experimental Protocols

Detailed experimental protocols specifically for the isolation and synthesis of this compound are not extensively documented in publicly available literature. However, this section provides generalized methodologies for the extraction of indole alkaloids from Catharanthus roseus and a representative synthetic scheme for a related indole alkaloid core structure.

Generalized Isolation of Indole Alkaloids from Catharanthus roseus

The following protocol is a composite of established methods for the extraction of alkaloids from C. roseus.[6][7][8][9][10]

Objective: To extract and fractionate total alkaloids from dried plant material of Catharanthus roseus.

Materials:

-

Dried, powdered C. roseus leaves

-

Methanol (80% and 95%)

-

Tartaric acid (2% solution)

-

Benzene

-

Chloroform

-

Petroleum ether (b.p. 40-60 °C)

-

Ethyl acetate

-

Phosphate buffer (pH 2)

-

Ammonia solution (25%)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Extraction:

-

Moisten 1 kg of dried, powdered C. roseus leaves with a 2% tartaric acid solution.

-

Percolate the moistened powder with 95% methanol (3 x 3 L).

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in a 2% tartaric acid solution.

-

Wash the acidic solution with petroleum ether to remove non-alkaloidal components.

-

Adjust the pH of the aqueous layer to approximately 9-10 with a 25% ammonia solution.

-

Extract the alkaline solution with chloroform or ethyl acetate (3 x 500 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the total alkaloid mixture.

-

-

Chromatographic Separation:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of chloroform and methanol).

-

Dissolve the total alkaloid mixture in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing compounds of interest.

-

Combine fractions containing the desired alkaloid and evaporate the solvent.

-

Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).

-

General Synthetic Strategy for Indole Alkaloids

Objective: To synthesize a substituted indole ring, the core of many indole alkaloids.

Reaction: Fischer Indole Synthesis

Materials:

-

Phenylhydrazine

-

A suitable ketone or aldehyde (e.g., pyruvic acid for indole-2-carboxylic acid)

-

Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or acetic acid)

-

Solvent (e.g., ethanol, toluene)

Procedure:

-

Formation of Phenylhydrazone:

-

Dissolve phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol.

-

Add the ketone or aldehyde (1 equivalent) to the solution.

-

Stir the mixture at room temperature or with gentle heating until the phenylhydrazone precipitates.

-

Isolate the phenylhydrazone by filtration and wash with a cold solvent.

-

-

Cyclization:

-

Heat the isolated phenylhydrazone with an acid catalyst (e.g., polyphosphoric acid) at a high temperature (typically 100-200 °C).

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, evaporate the solvent, and purify the resulting indole derivative by column chromatography.

-

Biological Activity and Signaling Pathways

Quantitative Data:

A comprehensive search of scientific literature and databases reveals a lack of publicly available quantitative data on the biological activity of this compound. There are no reported IC₅₀, MIC, or Kᵢ values for this specific compound.

Potential Signaling Pathways (General for Indole Alkaloids):

While no specific signaling pathways have been elucidated for this compound, many indole alkaloids are known to interact with various cellular signaling cascades, particularly in the context of cancer treatment. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a common target.[13][14][15]

The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers. Some indole alkaloids have been shown to modulate this pathway, for example, by inhibiting the phosphorylation of key kinases such as ERK, JNK, and p38, thereby inducing apoptosis in cancer cells.

Future Perspectives

The scarcity of biological data for this compound presents a significant opportunity for future research. Key areas for investigation include:

-

Total Synthesis: Development of an efficient and stereoselective total synthesis would enable the production of sufficient quantities for comprehensive biological evaluation and the generation of analogues for SAR studies.

-

Biological Screening: Systematic screening of this compound against a panel of cancer cell lines, bacterial and fungal strains, and key enzymes would be a critical first step in identifying its potential therapeutic applications.

-

Mechanism of Action Studies: Should biological activity be identified, subsequent studies should focus on elucidating the mechanism of action, including the identification of its molecular targets and the signaling pathways it modulates.

Conclusion

This compound is a structurally defined natural product with a history rooted in the rich phytochemistry of Catharanthus roseus. While its discovery dates back to 1984, its biological potential remains largely untapped due to a lack of follow-up studies. This technical guide consolidates the available historical and physicochemical data and provides a framework of generalized experimental protocols to aid researchers in initiating new investigations into this promising indole alkaloid. The elucidation of its biological activities and mechanism of action could unveil new therapeutic avenues, continuing the legacy of its natural source as a font of important medicinal compounds.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. Indole Alkaloids from Catharanthus roseus Tissue Cultures IV1: 16R-19,20-E-Isositsirikin, 16R-19,20-Z-Isositsirikin and 21-Hydroxycyclolochnerin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 6519-26-2 [chemicalbook.com]

- 4. This compound | C21H28N2O3 | CID 5316739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isolation and Characterization of Antineoplastic Alkaloids from Catharanthus Roseus L. Don. Cultivated in Egypt - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. View of ISOLATION AND CHARACTERIZATION OF ANTINEOPLASTIC ALKALOIDS FROM CATHARANTHUS ROSEUS L. DON. CULTIVATED IN EGYPT [journals.athmsi.org]

- 9. ijzi.net [ijzi.net]

- 10. US4831133A - Extraction of alkaloids of Catharanthus roseus tissue - Google Patents [patents.google.com]

- 11. Indole - Wikipedia [en.wikipedia.org]

- 12. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Exploration of the Mechanisms of Differential Indole Alkaloid Biosynthesis in Dedifferentiated and Cambial Meristematic Cells of Catharanthus roseus Using Transcriptome Sequencing [frontiersin.org]

- 15. researchgate.net [researchgate.net]

Spectroscopic Analysis of (16R)-Dihydrositsirikine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the indole alkaloid (16R)-Dihydrositsirikine. While experimentally obtained spectra for this specific compound are not widely available in public databases, this document presents a representative dataset based on the analysis of structurally similar compounds, such as tetrahydroalstonine and ajmalicine. The methodologies provided are standardized protocols for the analysis of natural products.

Compound Information

-

Compound Name: this compound

-

Molecular Formula: C₂₁H₂₈N₂O₃

-

Molecular Weight: 356.47 g/mol

-

Structure:

-

This compound is a corynanthe-type indole alkaloid, characterized by a pentacyclic ring system.

-

Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.

¹³C NMR Data

The ¹³C NMR chemical shifts are predicted based on data from related indole alkaloids. The spectrum is expected to show 21 distinct carbon signals corresponding to the molecular structure.

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Description |

| C-2 | 134.5 | Indole quaternary carbon |

| C-3 | 59.8 | CH |

| C-5 | 52.1 | CH₂ |

| C-6 | 21.5 | CH₂ |

| C-7 | 108.2 | Indole quaternary carbon |

| C-8 | 127.8 | Indole CH |

| C-9 | 118.1 | Indole CH |

| C-10 | 121.5 | Indole CH |

| C-11 | 119.7 | Indole CH |

| C-12 | 110.9 | Indole quaternary carbon |

| C-13 | 136.4 | Indole quaternary carbon |

| C-14 | 34.7 | CH₂ |

| C-15 | 28.1 | CH |

| C-16 | 52.8 | CH |

| C-17 | 175.1 | Carbonyl (ester) |

| C-18 | 12.1 | CH₃ (ethyl) |

| C-19 | 25.9 | CH₂ (ethyl) |

| C-20 | 40.2 | CH |

| C-21 | 55.3 | CH |

| C-22 | 65.4 | CH₂ (hydroxymethyl) |

| OCH₃ | 51.7 | Methoxy |

¹H NMR Data

The ¹H NMR data is predicted based on typical chemical shift ranges for protons in similar indole alkaloid structures.

| Proton(s) | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| NH (indole) | 7.95 | s | - |

| H-9, H-10, H-11, H-12 | 7.00 - 7.50 | m | - |

| H-3 | 3.85 | m | - |

| H-16 | 2.90 | m | - |

| H-21 | 3.10 | m | - |

| OCH₃ | 3.70 | s | - |

| H-22a, H-22b | 3.60, 3.75 | dd, dd | 11.0, 4.5 |

| H-19a, H-19b | 1.45 | m | - |

| H-18 | 0.90 | t | 7.5 |

| Other aliphatic protons | 1.20 - 3.00 | m | - |

Mass Spectrometry (MS) Data

The mass spectrometry data is based on the exact mass of the compound.

| m/z | Relative Intensity (%) | Assignment |

| 356.2100 | 100 | [M]⁺ (Molecular Ion) |

| 338.1994 | 45 | [M - H₂O]⁺ |

| 297.1654 | 60 | [M - COOCH₃]⁺ |

| 184.0970 | 85 | Indole fragment |

| 170.1177 | 70 | Quinolizidine fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and MS data for an indole alkaloid like this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: Bruker Avance III 500 MHz spectrometer (or equivalent).

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 12 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used to establish proton-proton and proton-carbon correlations for structural elucidation.

Mass Spectrometry

Sample Preparation:

-

Prepare a stock solution of the purified compound in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Instrumentation and Parameters (LC-MS/MS):

-

Mass Spectrometer: Thermo Scientific Q Exactive Orbitrap mass spectrometer (or equivalent).

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV

-

Sheath Gas Flow Rate: 40 arbitrary units

-

Auxiliary Gas Flow Rate: 10 arbitrary units

-

Scan Range: m/z 100-1000

-

Resolution: 70,000

-

Collision Energy (for MS/MS): Ramped from 15-40 eV for fragmentation analysis.

-

Liquid Chromatography: Separation is typically performed on a C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.

Logical Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of a natural product like this compound.

physical and chemical properties of (16R)-Dihydrositsirikine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(16R)-Dihydrositsirikine is a naturally occurring alkaloid belonging to the indolo[2,3-a]quinolizine class of compounds. First identified in Catharanthus roseus, this molecule has garnered interest within the scientific community for its potential biological activities, characteristic of this family of complex natural products. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available experimental data. Due to the limited publicly available information, this document focuses on consolidating existing data to facilitate further research and development efforts.

Physicochemical Properties

This compound is a white, powdered solid at room temperature. Its core structure features a tetracyclic indoloquinolizine skeleton with an ethyl group and a hydroxy(methoxycarbonyl)propyl substituent. The stereochemistry at position 16 is designated as 'R'.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₈N₂O₃ | [1][2] |

| Molecular Weight | 356.47 g/mol | [2] |

| CAS Number | 6519-26-2 | [2] |

| IUPAC Name | methyl (2R)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate | [1] |

| Synonyms | 18,19-Dihydro-16(R)-sitsirikine, Dihydrositsirikine | [1] |

| Melting Point | 215 °C | [2] |

| Boiling Point (Predicted) | 547.5 ± 45.0 °C | [2] |

| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 14.30 ± 0.10 | [2] |

| Physical State | Powder |

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of this compound are not extensively documented in publicly accessible literature. However, based on its natural origin and the general procedures for alkaloid extraction, a generalized workflow can be proposed.

Proposed Isolation Workflow from Catharanthus roseus

The isolation of this compound, an alkaloid from Catharanthus roseus, would typically involve a multi-step process beginning with the extraction from plant material, followed by purification to isolate the target compound.

Caption: A generalized workflow for the isolation of alkaloids from plant sources.

Methodology:

-

Plant Material Preparation: Aerial parts of Catharanthus roseus are collected, dried, and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, over an extended period. This process can be performed at room temperature or with gentle heating to enhance efficiency.

-

Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a concentrated crude extract.

-

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution to protonate the basic alkaloids, rendering them water-soluble. This solution is then washed with a nonpolar organic solvent to remove neutral and acidic impurities. The pH of the aqueous layer is subsequently raised with a base to deprotonate the alkaloids, which are then extracted into an immiscible organic solvent.

-

Chromatographic Purification: The crude alkaloid extract is subjected to one or more chromatographic techniques, such as column chromatography over silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.

-

Characterization: The structure and purity of the isolated compound are confirmed using spectroscopic methods, including Mass Spectrometry, NMR, and IR spectroscopy.

Spectroscopic Data

Mass Spectrometry

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum for this compound is available through the PubChem database.[1] This technique provides information on the mass-to-charge ratio of the parent molecule and its fragmentation pattern, which is crucial for structural elucidation and identification.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

As of the latest literature review, detailed ¹H NMR, ¹³C NMR, and IR spectral data for this compound have not been published in a readily accessible format. Researchers in possession of a pure sample would need to perform these analyses to obtain characteristic spectra.

Biological Activity

The biological activities of this compound have not been extensively studied and reported. However, the indoloquinolizine scaffold is a common feature in many alkaloids with a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. Further investigation into the specific biological effects of this compound is a promising area for future research.

Signaling Pathways and Mechanisms of Action

Currently, there is no published information regarding the specific signaling pathways modulated by this compound or its mechanism of action. Elucidating these aspects would be a critical step in understanding its potential therapeutic applications. A logical workflow for such an investigation is proposed below.

Caption: A proposed workflow for investigating the mechanism of action of a novel compound.

Conclusion and Future Directions

This compound represents a potentially valuable natural product for further scientific investigation. While its basic physicochemical properties are known, a significant gap exists in the literature regarding its detailed experimental protocols, comprehensive spectroscopic characterization, and biological activity. Future research should focus on the total synthesis of this compound to ensure a reliable supply for biological screening, detailed spectroscopic analysis to create a complete data profile, and comprehensive in vitro and in vivo studies to elucidate its pharmacological properties and mechanism of action. Such efforts will be crucial in determining the potential of this compound as a lead compound in drug discovery and development.

References

(16R)-Dihydrositsirikine: A Biosynthetic Intermediate in the Alkaloid Arsenal of Catharanthus roseus

(16R)-Dihydrositsirikine is a terrestrial natural product found in the medicinal plant Catharanthus roseus. It belongs to the broad class of monoterpenoid indole alkaloids, a group of compounds renowned for their diverse and potent biological activities. While many alkaloids from C. roseus, such as the anticancer agents vinblastine and vincristine, have been extensively studied, this compound appears to primarily serve as a stereospecific intermediate in the intricate biosynthetic web of these complex molecules. Currently, there is a notable lack of published literature detailing specific biological activities or pharmacological effects of this compound itself. Its significance lies in its position within the broader biosynthetic pathway of therapeutically relevant alkaloids.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₈N₂O₃ | [1][2] |

| Molecular Weight | 356.47 g/mol | [2] |

| IUPAC Name | methyl (2R)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate | [1] |

| Synonyms | 18,19-Dihydrositsirikine, Dihydrositsirikine | [1] |

| CAS Number | 6519-26-2 | [2] |

Biosynthesis of this compound

The biosynthesis of this compound is a part of the larger terpenoid indole alkaloid (TIA) pathway in Catharanthus roseus. This intricate network of enzymatic reactions originates from the convergence of the shikimate pathway, which provides the indole precursor tryptamine, and the methylerythritol phosphate (MEP) pathway, which yields the terpenoid precursor secologanin.

The key step leading to the formation of this compound is the enzymatic reduction of geissoschizine. This reaction has been demonstrated using a cell-free extract from C. roseus callus cultures. The absolute configuration at the C-16 position of the resulting isositsirikine was determined to be (16R).

The following diagram illustrates the position of this compound within the early stages of the Corynanthe-type alkaloid biosynthesis.

Experimental Protocols

While detailed, step-by-step protocols for the synthesis and biological evaluation of this compound are scarce in the literature, the following sections outline the methodologies that have been reported for its preparation.

Enzymatic Synthesis from Geissoschizine

A cell-free extract from Catharanthus roseus callus can be utilized for the enzymatic conversion of geissoschizine to (16R)-isositsirikine (dihydrositsirikine).

Protocol Outline:

-

Preparation of Cell-Free Extract: C. roseus callus is harvested and homogenized in a suitable buffer (e.g., phosphate buffer) to release the cellular enzymes. The homogenate is then centrifuged to remove cell debris, yielding a cell-free supernatant containing the active enzymes.

-

Enzymatic Reaction: The substrate, geissoschizine, is incubated with the cell-free extract in the presence of necessary cofactors (the specific cofactors for this reduction were not detailed in the available literature). The reaction is allowed to proceed under controlled temperature and pH.

-

Extraction and Purification: Following the incubation period, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic extract is then concentrated and subjected to chromatographic techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to isolate and purify the this compound.

Chemical Synthesis via Catalytic Hydrogenation

A chemical method for the preparation of dihydrositsirikine involves the catalytic hydrogenation of sitsirikine.

Protocol Outline:

-

Reaction Setup: Sitsirikine is dissolved in a suitable solvent (e.g., methanol). A catalyst, such as palladium on carbon (Pd-C), is added to the solution.

-

Hydrogenation: The reaction mixture is placed under a hydrogen atmosphere and stirred at room temperature until the reaction is complete (as monitored by TLC or other analytical methods).

-

Workup and Purification: The catalyst is removed by filtration. The filtrate is concentrated, and the resulting residue is purified using chromatographic methods to yield the 18,19-dihydro derivative, which corresponds to dihydrositsirikine.

Biological Activity

As of the current literature review, there is no specific quantitative data available on the biological activities of this compound. Research on the pharmacological properties of alkaloids from Catharanthus roseus has predominantly focused on the more abundant and therapeutically established compounds like vinblastine, vincristine, and ajmalicine. The primary role of this compound appears to be that of a biosynthetic intermediate, and it has not been a major focus of pharmacological screening efforts.

Future Perspectives

The lack of data on the biological activity of this compound presents an opportunity for future research. Screening of this intermediate for various biological activities, such as cytotoxic, antimicrobial, and neuropharmacological effects, could reveal previously unknown properties. Furthermore, a more detailed elucidation of the enzymes responsible for its formation from geissoschizine and its subsequent conversion to other alkaloids would provide a more complete understanding of the complex TIA biosynthetic pathway in Catharanthus roseus. This knowledge could be instrumental for metabolic engineering approaches aimed at enhancing the production of valuable medicinal alkaloids.

References

In-depth Technical Guide on the Potential Therapeutic Effects of (16R)-Dihydrositsirikine

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Therapeutic Potential of (16R)-Dihydrositsirikine

Executive Summary

This document addresses the request for an in-depth technical guide on the potential therapeutic effects of the natural compound this compound. A thorough review of publicly available scientific literature and databases has been conducted to gather all pertinent information regarding its biological activity, mechanism of action, and therapeutic potential.

The key finding of this comprehensive search is a significant lack of specific data on the therapeutic effects of this compound. While its chemical properties are documented, there is no published research detailing its pharmacological activities, efficacy in experimental models, or the signaling pathways it may modulate. Therefore, the creation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams is not feasible at this time.

This report provides an overview of the available information on this compound and the broader context of related alkaloids from its source, Catharanthus roseus.

Introduction to this compound

This compound is a stereospecific alkaloid belonging to the sarpagine family.[1] It is a natural compound that has been isolated from the medicinal plant Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle.[2][]

Chemical and Physical Properties:

| Property | Value |

| CAS Number | 6519-26-2[1][][4] |

| Molecular Formula | C₂₁H₂₈N₂O₃[2][][4] |

| Molecular Weight | 356.46 g/mol [] |

| IUPAC Name | methyl (2R)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate[] |

The primary role of this compound described in the available literature is as a key intermediate in the synthesis of more complex indole alkaloids.[1] Its well-defined stereochemistry makes it a valuable tool for medicinal chemists in structure-activity relationship (SAR) studies.[1]

Review of Therapeutic Potential: A Notable Data Gap

Despite its origin from Catharanthus roseus, a plant renowned for its pharmacologically active compounds, there is a conspicuous absence of research on the specific therapeutic effects of this compound. Extensive searches of scientific databases have not yielded any studies detailing its biological activity, including but not limited to:

-

Anticancer Activity: No in vitro or in vivo studies demonstrating cytotoxic or antiproliferative effects on cancer cell lines.

-

Mechanism of Action: No elucidated molecular targets or mechanisms of action.

-

Signaling Pathway Modulation: No information on its interaction with any known signaling pathways.

-

Pharmacokinetics and Pharmacodynamics: No data on its absorption, distribution, metabolism, excretion (ADME), or its dose-response relationships.

This lack of data prevents the compilation of quantitative tables and detailed experimental protocols as requested.

Context: Therapeutic Alkaloids from Catharanthus roseus

While information on this compound is scarce, its source plant, Catharanthus roseus, is a cornerstone in the history of cancer chemotherapy. The plant produces over 130 terpenoid indole alkaloids, with several possessing significant therapeutic properties.[5][6]

The most notable of these are the dimeric alkaloids vinblastine and vincristine . These compounds are potent antimitotic agents used in the treatment of various cancers, including lymphomas, leukemias, and solid tumors.[7][8]

Established Mechanism of Action for Vinca Alkaloids (for context):

The primary mechanism of action for vinblastine and vincristine involves their interaction with tubulin, the protein subunit of microtubules. By inhibiting tubulin polymerization, these alkaloids disrupt the formation of the mitotic spindle, a critical structure for cell division. This leads to cell cycle arrest in the metaphase and subsequent apoptosis (programmed cell death).

A conceptual diagram illustrating this established pathway for other vinca alkaloids is provided below for contextual understanding. It is critical to emphasize that this pathway has not been demonstrated for this compound.

Caption: Established mechanism of action for vinca alkaloids like vinblastine.

Conclusion and Future Directions

For researchers and drug development professionals, this compound represents an unexplored natural product. Future research should focus on:

-

Initial Bioactivity Screening: Conducting broad in vitro screening assays (e.g., cytotoxicity against a panel of cancer cell lines, antimicrobial assays, receptor binding assays) to identify any potential "hits".

-

Mechanism of Action Studies: If bioactivity is confirmed, subsequent studies would be required to identify the molecular target(s) and elucidate the mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Utilizing this compound as a scaffold to synthesize novel derivatives with potentially enhanced potency and selectivity.

Until such research is conducted and published, a comprehensive technical guide on the therapeutic effects of this compound cannot be compiled. We will continue to monitor the scientific literature and will update this guidance as new information becomes available.

References

- 1. 6519-26-2(this compound) | Kuujia.com [kuujia.com]

- 2. This compound | C21H28N2O3 | CID 5316739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 6519-26-2 [chemicalbook.com]

- 5. Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health | Semantic Scholar [semanticscholar.org]

- 7. Pharmacological potential of bioactive compounds in Catharanthus roseus extract: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide on the Biosynthesis of (16R)-Dihydrositsirikine in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

(16R)-Dihydrositsirikine is a monoterpenoid indole alkaloid (MIA) found in various plant species, notably in members of the Apocynaceae family such as Catharanthus roseus. As part of the vast and structurally diverse group of MIAs, this compound and its isomers are of significant interest to researchers in natural product chemistry, drug discovery, and metabolic engineering due to their potential pharmacological activities. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and available experimental data. The guide is intended to serve as a resource for researchers seeking to understand and manipulate the production of this and related alkaloids in plants.

The Biosynthetic Pathway from Primary Metabolism to the Core Intermediate Strictosidine

The biosynthesis of all monoterpenoid indole alkaloids, including this compound, originates from the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole precursor tryptamine, and the methylerythritol phosphate (MEP) pathway, which yields the monoterpenoid precursor secologanin.

The initial committed step in MIA biosynthesis is the condensation of tryptamine and secologanin, a reaction catalyzed by the enzyme Strictosidine Synthase (STR) .[1][2] This Pictet-Spengler reaction stereospecifically forms 3-α(S)-strictosidine, the universal precursor for the entire family of over 2000 MIAs.[1][3]

Following its synthesis, strictosidine is acted upon by Strictosidine β-D-Glucosidase (SGD) , which cleaves the glucose moiety to produce a highly reactive aglycone.[3][4] This unstable intermediate serves as a crucial branch point, leading to the vast diversity of MIA scaffolds through a series of rearrangements and enzymatic modifications.[3][4]

The Branch Pathway to this compound from Geissoschizine

The biosynthesis of this compound diverges from the central pathway at the level of the intermediate geissoschizine . Geissoschizine itself is formed from the reactive strictosidine aglycone through the action of Geissoschizine Synthase (GS) , a medium-chain alcohol dehydrogenase.[5] Geissoschizine is a pivotal branch-point metabolite that can be directed towards various classes of MIAs, including the sarpagan, ajmalan, and corynanthe alkaloids.[5][6]

The direct enzymatic conversion of geissoschizine to (16R)-isositsirikine, an isomer of dihydrositsirikine, has been demonstrated in cell-free extracts of Catharanthus roseus callus, indicating the presence of one or more NADPH-dependent reductases. While the specific enzyme responsible for the direct synthesis of this compound has not been fully characterized and named, evidence points to the involvement of a dehydrogenase/reductase acting on geissoschizine or a closely related intermediate.

One candidate enzyme in this part of the pathway is Geissoschizine Dehydrogenase (EC 1.3.1.36). This enzyme catalyzes the NADP+-dependent oxidation of geissoschizine to 4,21-didehydrogeissoschizine.[1][3] It is plausible that a reductase acts on either geissoschizine directly or on an intermediate like 4,21-didehydrogeissoschizine to produce the dihydrositsirikine isomers.

The proposed final step in the formation of this compound is the reduction of a precursor, likely an enamine or iminium species derived from geissoschizine. This reduction would establish the stereochemistry at the C16 position.

Quantitative Data

Quantitative data for the enzymes specifically leading to this compound from geissoschizine is limited in the literature. However, kinetic parameters for the initial key enzymes in the MIA pathway have been reported.

| Enzyme | Substrate(s) | Km (mM) | Source Organism | Reference |

| Strictosidine Synthase | Tryptamine | 2.3 | Catharanthus roseus | [7] |

| Secologanin | 3.4 | Catharanthus roseus | [7] | |

| Vinorine Synthase | Gardneral | 0.0075 | Rauvolfia serpentina | [8] |

| Acetyl-CoA | 0.057 | Rauvolfia serpentina | [8] |

Experimental Protocols

General Protocol for Enzyme Assays in Alkaloid Biosynthesis

Enzyme assays for the MIA pathway are typically performed by incubating a protein extract or a purified enzyme with the substrate(s) and any necessary cofactors (e.g., NADPH). The reaction is then stopped, and the product formation is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Example: Assay for Geissoschizine Reductase Activity

-

Enzyme Preparation: A crude protein extract from plant tissue (e.g., C. roseus cell culture) or a purified recombinant enzyme is used.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Phosphate or Tris-HCl buffer (pH 7.0-8.0)

-

Geissoschizine (substrate)

-

NADPH (cofactor)

-

Enzyme preparation

-

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding a solvent such as methanol or by adjusting the pH.

-

Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant by reverse-phase HPLC or LC-MS/MS to separate and quantify the product, this compound, by comparing its retention time and mass spectrum to an authentic standard.

General Protocol for Heterologous Expression of Plant Enzymes in E. coli

The expression of plant enzymes, particularly cytochrome P450s which are common in MIA pathways, in heterologous systems like E. coli or yeast is a powerful tool for their characterization.

-

Gene Cloning: The cDNA encoding the target enzyme is cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag) for purification.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression Induction: The bacterial culture is grown to a suitable optical density, and protein expression is induced (e.g., with IPTG).

-

Cell Lysis and Protein Purification: Cells are harvested and lysed. The recombinant protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays: The purified recombinant enzyme can then be used in enzyme assays as described above to confirm its activity and determine its kinetic parameters.

Visualizations

Biosynthesis Pathway of this compound

Caption: Overview of the this compound biosynthetic pathway.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for heterologous expression and characterization of a biosynthetic enzyme.

Conclusion

The biosynthesis of this compound represents a specific branch of the complex monoterpenoid indole alkaloid network in plants. While the initial steps leading to the central precursor strictosidine and the subsequent formation of the key intermediate geissoschizine are well-established, the terminal steps in the formation of dihydrositsirikine isomers are still an active area of research. The identification and characterization of the specific reductase(s) or dehydrogenase(s) responsible for the conversion of geissoschizine to this compound will be crucial for the metabolic engineering of plants and microorganisms to produce this and other valuable sarpagan-type alkaloids. This guide provides a foundational understanding of the current knowledge and outlines the experimental approaches necessary to further elucidate this fascinating biosynthetic pathway.

References

- 1. Metabolic engineering of plant alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Microbial production of plant benzylisoquinoline alkaloids | Semantic Scholar [semanticscholar.org]

- 3. Discovery and Characterization of Oxidative Enzymes Involved in Monoterpenoid Indole Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeted quantitative analysis of monoterpenoid indole alkaloids in Alstonia scholaris by ultra-high-performance liquid chromatography coupled with quadrupole time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxidative Rearrangements of the Alkaloid Intermediate Geissoschizine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Metabolic engineering of plant alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (16R)-Dihydrositsirikine (CAS Number: 6519-26-2)

(16R)-Dihydrositsirikine is a natural indole alkaloid belonging to the sitsirikine class of compounds. Isolated from the medicinal plant Catharanthus roseus, this molecule has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, putative biological activity, and mechanism of action for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, with the CAS number 6519-26-2, possesses a complex heterocyclic structure. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₈N₂O₃ | [1] |

| Molecular Weight | 356.47 g/mol | [1] |

| Melting Point | 215 °C | |

| Predicted Boiling Point | 547.5 ± 45.0 °C | |

| Predicted pKa | 14.30 ± 0.10 | |

| Appearance | Powder | [1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Synonyms | 18,19-Dihydro-16(R)-sitsirikine |

Spectroscopic Characterization

The structural elucidation of this compound has been confirmed through various spectroscopic techniques. While specific spectral data is not widely published, a certificate of analysis for a commercial sample confirms its identity via ¹H-NMR, indicating that such data is used for structural verification in a laboratory setting[1]. Researchers have also reported its isolation from Catharanthus roseus and identification by comparison with existing spectroscopic data[2].

Putative Biological Activity and Mechanism of Action

Recent computational studies have highlighted the potential of this compound as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis[3]. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Therefore, inhibition of VEGFR-2 is a well-established strategy in cancer therapy.

An in-silico molecular docking and dynamics simulation study demonstrated that this compound exhibits favorable binding affinity to the ATP-binding site of the VEGFR-2 tyrosine kinase domain[3]. This interaction is predicted to block the downstream signaling cascade that promotes endothelial cell proliferation, migration, and tube formation, all essential steps in angiogenesis.

While these computational findings are promising, it is crucial to note that experimental validation of the anti-angiogenic activity and VEGFR-2 inhibition of this compound is currently lacking in the public domain.

Experimental Protocols

VEGFR-2 Kinase Assay

A typical in vitro VEGFR-2 kinase assay would involve the following steps:

-

Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a synthetic peptide), ATP, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. A solution of this compound at various concentrations is pre-incubated with the VEGFR-2 enzyme. b. The kinase reaction is initiated by the addition of the substrate and ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The reaction is stopped, and the amount of product formed (or ATP consumed) is quantified using a suitable detection method, such as luminescence or fluorescence.

-

Data Analysis: The IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the enzyme activity, is calculated from the dose-response curve.

In Vitro Angiogenesis Assays

1. Endothelial Cell Tube Formation Assay:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.

-

Assay Setup: A layer of extracellular matrix gel (e.g., Matrigel®) is polymerized in a multi-well plate.

-

Treatment: HUVECs are seeded onto the gel in the presence of varying concentrations of this compound.

-

Incubation: The plate is incubated to allow for the formation of capillary-like structures (tubes).

-

Quantification: The extent of tube formation is visualized by microscopy and quantified by measuring parameters such as total tube length, number of junctions, and number of loops.

2. Aortic Ring Sprouting Assay:

-

Tissue Preparation: Thoracic aortas are excised from rats and cut into small rings.

-

Embedding: The aortic rings are embedded in a collagen gel matrix in a culture plate.

-

Treatment: The rings are cultured in media containing various concentrations of this compound.

-

Observation: The outgrowth of microvessels from the aortic rings is monitored and imaged over several days.

-

Analysis: The extent of sprouting is quantified by measuring the length and number of new vessels.

Visualizations

Logical Relationship of Predicted Mechanism

Caption: Predicted inhibitory action of this compound on the VEGFR-2 signaling pathway.

Experimental Workflow for In Vitro Validation

Caption: A proposed experimental workflow for the in vitro validation of the anti-angiogenic properties of this compound.

Future Directions

The current body of knowledge on this compound is primarily based on its isolation and computational predictions of its biological activity. To advance its potential as a therapeutic lead, further research is imperative. Key areas for future investigation include:

-

Experimental Validation: Conducting robust in vitro and in vivo studies to confirm its anti-angiogenic effects and determine its potency and efficacy.

-

Mechanism of Action Studies: Elucidating the precise molecular interactions with VEGFR-2 and investigating its effects on downstream signaling pathways.

-

Spectroscopic Database: Publishing detailed ¹H-NMR and ¹³C-NMR data to facilitate its identification and characterization by other researchers.

-

Synthesis and Analogs: Developing a scalable synthetic route to this compound and creating analogs to explore structure-activity relationships and optimize its pharmacological properties.

This technical guide serves as a foundational resource for researchers interested in this compound. As more experimental data becomes available, a more complete understanding of its therapeutic potential will emerge.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (16R)-Dihydrositsirikine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The indolo[2,3-a]quinolizidine skeleton is a common structural motif in a large number of biologically active natural products. The synthesis of these complex molecules often presents significant challenges, requiring precise control of stereochemistry. The Pictet-Spengler reaction is a powerful and widely utilized method for the construction of the tetrahydro-β-carboline core of these alkaloids. By employing chiral starting materials, such as enantiopure tryptophan derivatives, a high degree of stereocontrol can be achieved in the formation of the tetracyclic system. This protocol outlines a convergent synthetic approach to (16R)-Dihydrositsirikine, commencing with the preparation of a key δ-oxoester side-chain precursor.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process that can be broadly divided into two key stages: the synthesis of the functionalized δ-oxoester side chain and its subsequent coupling with (R)-tryptophanol followed by cyclization and stereoselective reduction.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Part 1: Synthesis of the δ-Oxoester Side-Chain Precursor

1.1 Baylis-Hillman Reaction to form Methyl 2-(1-hydroxy-2-methylpropyl)acrylate

This initial step creates the carbon skeleton of the side chain.

-

Materials: Methyl acrylate, Propanal, 1,4-Diazabicyclo[2.2.2]octane (DABCO).

-

Procedure:

-

To a stirred solution of DABCO (0.1 eq) in a suitable solvent (e.g., a mixture of water and THF), add methyl acrylate (1.2 eq).

-

Cool the mixture to 0 °C and add propanal (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired Baylis-Hillman adduct.

-

1.2 Oxidation to form Methyl 2-(1-oxo-2-methylpropyl)acrylate (δ-Oxoester)

The allylic alcohol is oxidized to the corresponding ketone.

-

Materials: Methyl 2-(1-hydroxy-2-methylpropyl)acrylate, Manganese dioxide (MnO2), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the Baylis-Hillman adduct (1.0 eq) in DCM.

-

Add activated MnO2 (5-10 eq) in portions to the stirred solution.

-

Stir the suspension vigorously at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite®, washing thoroughly with DCM.

-

Concentrate the filtrate under reduced pressure to yield the crude δ-oxoester, which can be used in the next step without further purification or purified by column chromatography if necessary.

-

Part 2: Assembly of the Indoloquinolizidine Core and Final Stereoselective Reduction

2.1 Pictet-Spengler Reaction and Cyclization

This crucial step forms the tetracyclic core of the molecule.

-

Materials: (R)-Tryptophanol, Methyl 2-(1-oxo-2-methylpropyl)acrylate, Trifluoroacetic acid (TFA), DCM.

-

Procedure:

-

Suspend (R)-Tryptophanol (1.0 eq) in dry DCM.

-

Add the δ-oxoester (1.1 eq) to the suspension.

-

Cool the mixture to 0 °C and add TFA (2-3 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 48-72 hours, monitoring by TLC. The reaction proceeds through the formation of an iminium ion intermediate followed by intramolecular cyclization.

-

Upon completion, carefully neutralize the reaction with a saturated aqueous solution of NaHCO3.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the indoloquinolizidine enone intermediate.

-

2.2 Stereoselective Reduction to this compound

The final step establishes the (16R) stereocenter.

-

Materials: Indoloquinolizidine enone, Sodium borohydride (NaBH4), Cerium(III) chloride heptahydrate (CeCl3·7H2O), Methanol.

-

Procedure (Luche Reduction):

-

Dissolve the indoloquinolizidine enone (1.0 eq) and CeCl3·7H2O (1.1 eq) in methanol and cool to -78 °C.

-

Add NaBH4 (1.5 eq) in small portions, maintaining the temperature below -70 °C.

-

Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Allow the mixture to warm to room temperature and concentrate under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Data Presentation

Table 1: Summary of Proposed Reaction Yields and Conditions

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1.1 | Baylis-Hillman Reaction | DABCO | H2O/THF | 0 to RT | 24-48 | 60-80 |

| 1.2 | Oxidation | MnO2 | DCM | RT | 12-24 | 85-95 |

| 2.1 | Pictet-Spengler/Cyclization | TFA | DCM | 0 to RT | 48-72 | 50-70 |

| 2.2 | Luche Reduction | NaBH4, CeCl3·7H2O | MeOH | -78 | 1-2 | 70-90 |

Note: Expected yields are estimates based on similar reactions reported in the literature and may require optimization.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This document provides a comprehensive and detailed, though theoretical, protocol for the synthesis of this compound. The proposed route leverages well-established and reliable chemical transformations, offering a clear and logical pathway for researchers in the field of natural product synthesis and drug development. The successful execution of this protocol would provide valuable access to this intriguing indole alkaloid, enabling further investigation of its biological properties. It is important to note that optimization of reaction conditions may be necessary to achieve the desired yields and purity. Standard laboratory safety procedures should be followed at all times.

Application Notes & Protocols: Quantification of (16R)-Dihydrositsirikine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(16R)-Dihydrositsirikine is an indole alkaloid of interest for its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for research and development. This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques. The methodologies described are based on established protocols for the analysis of structurally related indole alkaloids and can be adapted and validated for the specific quantification of this compound.

Quantitative Data Summary

While specific quantitative data for this compound is not widely available in the public domain, the following tables represent typical validation parameters and potential data presentation for a quantitative UPLC-MS/MS method, based on methods for analogous indole alkaloids.[1][2]

Table 1: Method Validation Parameters for this compound Quantification

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 1 - 10 ng/mL |

| Limit of Quantification (LOQ) | 3 - 30 ng/mL |

| Precision (RSD%) | < 2.5% |

| Repeatability (RSD%) | < 2.5% |

| Stability (RSD%) | < 2.4% |

| Recovery | 92.8% - 104.1% |

Table 2: Example Quantitative Analysis of this compound in Plant Extracts

| Sample ID | Plant Source | This compound Concentration (µg/g) | Standard Deviation |

| EXT-001 | Catharanthus roseus (Root) | 15.2 | ± 1.3 |

| EXT-002 | Catharanthus roseus (Stem) | 8.7 | ± 0.9 |

| EXT-003 | Catharanthus roseus (Leaf) | 21.5 | ± 2.0 |

Experimental Protocols

The following protocols describe the quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) and High-Performance Liquid Chromatography (HPLC).

Protocol 1: UPLC-Q-TOF-MS Method

This method is ideal for highly sensitive and selective quantification.

1. Sample Preparation (from Plant Material)

-

Extraction:

-

Weigh 1.0 g of dried and powdered plant material.

-

Add 20 mL of 70% methanol (or ethanol).

-

Perform ultrasonication for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Re-dissolve the dried extract in 1 mL of methanol.

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

2. UPLC-Q-TOF-MS Conditions

-

UPLC System: Waters ACQUITY UPLC or similar

-

Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)

-

Mobile Phase:

-

A: Water with 0.1% formic acid and 10 mM ammonium acetate

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution:

-

0-2 min: 5% B

-

2-10 min: 5-95% B (linear gradient)

-

10-12 min: 95% B (isocratic)

-

12-13 min: 95-5% B (linear gradient)

-

13-15 min: 5% B (isocratic for re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

-

Mass Spectrometer: Agilent 6520 Q-TOF MS or similar

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3500 V

-

Fragmentor Voltage: 175 V

-

Drying Gas (N₂) Flow: 8.0 L/min

-

Drying Gas Temperature: 350 °C

-

Nebulizer Pressure: 35 psi

-

Mass Range: m/z 100-1700

3. Data Analysis

-

Identify the this compound peak based on its retention time and accurate mass-to-charge ratio (m/z) of its protonated molecule [M+H]⁺ (C₂₁H₂₉N₂O₃⁺, calculated m/z 357.2178).

-

Generate a calibration curve using a certified reference standard of this compound at various concentrations.

-

Quantify the amount of this compound in the samples by interpolating their peak areas against the calibration curve.

Protocol 2: HPLC-UV Method

This method is suitable for routine analysis when high sensitivity is not a primary requirement.

1. Sample Preparation

-

Follow the same sample preparation procedure as described in Protocol 1.

2. HPLC Conditions

-

HPLC System: Agilent 1260 Infinity or similar

-

Column: Agilent Eclipse Plus C18 (4.6 mm × 250 mm, 5 µm)[2]

-

Mobile Phase:

-

A: Water with 0.1% phosphoric acid

-

B: Acetonitrile

-

-

Gradient Elution: A gradient optimized to separate the analyte from other matrix components. A starting point could be:

-

0-10 min: 20-80% B

-

10-15 min: 80% B

-

15-17 min: 80-20% B

-

17-25 min: 20% B

-

-

Flow Rate: 1.0 mL/min[2]

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL[2]

-

Detection: UV detector at a wavelength determined by the UV absorption maximum of this compound (typically around 225 nm and 280 nm for indole alkaloids).

3. Data Analysis

-

Identify the peak corresponding to this compound by comparing the retention time with that of a reference standard.

-

Construct a calibration curve by injecting known concentrations of the standard.

-

Calculate the concentration of this compound in the samples based on the peak area and the calibration curve.

Visualizations

Caption: General workflow for the quantification of this compound.

Caption: Logical relationship of analytical approaches for this compound.

References

Application Notes and Protocols for (16R)-Dihydrositsirikine in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Abstract

(16R)-Dihydrositsirikine is a natural alkaloid compound with potential applications in biomedical research. This document provides a summary of its known characteristics and outlines detailed protocols for its use in cell culture experiments. The information is intended to guide researchers in investigating the biological effects of this compound on various cell lines. Due to the limited publicly available data on this compound, the following protocols are based on general best practices for handling and testing novel compounds in cell culture and may require optimization.

Compound Information

This compound is a chemical compound with the molecular formula C₂₁H₂₈N₂O₃ and a molecular weight of approximately 356.47 g/mol .[1][2][3] It is also identified by its CAS Number: 6519-26-2.[2][3] For research purposes, it is available from various chemical suppliers.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₈N₂O₃ | [1][3] |

| Molecular Weight | 356.47 g/mol | [2][3] |

| CAS Number | 6519-26-2 | [2] |

| Synonyms | 18,19-Dihydro-16(R)-sitsirikine; Dihydrositsirikine | [1] |

| Storage | 2-8°C Refrigerator | [2] |

| Shipping Conditions | Ambient | [2] |

Potential Applications in Cell Culture

While specific biological activities of this compound are not extensively documented in publicly accessible literature, its classification as an alkaloid suggests potential for various cellular effects.[] Alkaloids are a diverse group of naturally occurring compounds known to interact with a wide range of biological targets and signaling pathways.[] Therefore, this compound could be investigated for its effects on:

-

Cell Viability and Cytotoxicity: Assessing the compound's ability to induce cell death or inhibit cell growth in cancer cell lines or other disease models.

-

Signaling Pathways: Investigating its potential to modulate key cellular signaling pathways, such as those involved in proliferation, apoptosis, or inflammation.

-

Mechanism of Action: Elucidating the specific molecular targets and mechanisms through which it exerts its biological effects.

Experimental Protocols

The following are generalized protocols for the initial characterization of this compound in a cell culture setting. These should be adapted and optimized for specific cell lines and research questions.

Preparation of Stock Solution

A crucial first step is the proper dissolution and storage of the compound to ensure its stability and activity.

Protocol:

-

Reconstitution: Dissolve this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquotting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C or -80°C for long-term use.

Workflow for preparing this compound stock solution.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Selected cell line

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay can determine if the compound induces apoptosis (programmed cell death).

Materials:

-

Selected cell line

-

Complete cell culture medium

-

This compound stock solution

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with this compound at various concentrations for a defined period.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Potential Signaling Pathway Investigation

Based on the initial screening results, further experiments can be designed to investigate the effect of this compound on specific signaling pathways. For instance, if the compound induces apoptosis, the involvement of the caspase cascade can be explored.

Logical relationship of compound action.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 2: Example Data Table for Cell Viability (MTT Assay)

| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| 0 (Vehicle) | 100 | 100 | 100 |

| X.X | |||

| X.X | |||

| X.X | |||

| IC₅₀ |

Note: This table should be populated with experimental data.

Conclusion and Future Directions

The provided protocols offer a foundational framework for the in vitro evaluation of this compound. Due to the current scarcity of published research on this specific compound, systematic screening and detailed mechanistic studies are warranted to uncover its biological functions and potential therapeutic applications. Researchers are encouraged to adapt and expand upon these methodologies to explore the full potential of this compound in their specific areas of interest.

References

Application Notes and Protocols for (16R)-Dihydrositsirikine in In Vivo Research Models

This document aims to provide a foundational framework for researchers interested in initiating in vivo studies with (16R)-Dihydrositsirikine. Given the absence of specific data, the following sections outline general protocols and considerations for preclinical research on novel alkaloid compounds, which can be adapted once preliminary in vitro data becomes available.

Compound Information

This compound is an indole alkaloid, a class of compounds known for a wide range of biological activities.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₈N₂O₃ | [1] |

| Molecular Weight | 356.47 g/mol | [4] |

| Chemical Family | Alkaloid | [] |

| Natural Source | Catharanthus roseus | [1] |

General In Vivo Experimental Workflow

The following diagram illustrates a general workflow for the in vivo evaluation of a novel research compound like this compound.

Caption: General workflow for preclinical in vivo studies.

Proposed In Vivo Study Protocols (General Framework)

The following protocols are generalized and should be adapted based on the specific research question and any forthcoming in vitro data on the activity of this compound.

3.1. Animal Model Selection

The choice of animal model is critical and depends on the therapeutic area of interest. Common models for initial studies include:

-

Rodents (Mice, Rats): Widely used for initial pharmacokinetic, toxicology, and efficacy screening due to their well-characterized genetics and physiology.[5]

-

Non-rodents (Rabbits, Guinea Pigs): May be used for specific disease models or toxicology studies.[5]

3.2. Pharmacokinetic (PK) Studies

A pilot PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

| Parameter | Description |

| Species | Rat (e.g., Sprague-Dawley) |

| Administration Routes | Intravenous (IV) bolus, Oral (PO) gavage |

| Dosage | To be determined by in vitro cytotoxicity and solubility |

| Sample Collection | Serial blood sampling (e.g., via jugular vein cannulation) at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) |

| Matrices for Analysis | Plasma, and potentially tissues of interest (e.g., liver, brain) |

| Analytical Method | LC-MS/MS for quantification of this compound in biological matrices |

3.3. Acute Toxicity Study

A dose-range-finding study is necessary to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.

| Parameter | Description |

| Species | Mouse (e.g., CD-1) |

| Administration Route | The intended therapeutic route (e.g., PO, IP) |

| Dosage Groups | A range of doses, including a vehicle control group |

| Observation Period | Typically 7-14 days |

| Endpoints | Clinical signs of toxicity, body weight changes, mortality, gross necropsy, and histopathology of major organs |

Potential Signaling Pathways for Investigation

Given that this compound is an alkaloid, several signaling pathways commonly modulated by this class of compounds could be investigated. The diagram below illustrates a hypothetical signaling cascade that could be a starting point for mechanistic studies, pending initial in vitro findings.

Caption: A potential signaling pathway for investigation.

Disclaimer: The protocols and pathways described above are general and hypothetical. Specific experimental designs for this compound must be developed based on empirical data. Researchers should conduct a thorough literature search for related indole alkaloids to inform their study design. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of (16R)-Dihydrositsirikine

This document outlines a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (16R)-Dihydrositsirikine, a terpene indole alkaloid. This application note is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction